N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride
Description
The target compound features a bicyclic thiazolo[5,4-c]pyridine core fused with a benzyl group at position 5 and a 4-cyanobenzamide moiety at position 2. The hydrochloride salt enhances solubility for pharmacological applications. While detailed pharmacological data are unavailable, structural analogs provide insights into structure-activity relationships (SAR) .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS.ClH/c22-12-15-6-8-17(9-7-15)20(26)24-21-23-18-10-11-25(14-19(18)27-21)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-14H2,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKOSXVUTIXVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 230.33 g/mol. The compound appears as a solid with a purity of 95% .
The biological activity of this compound has been linked to its interaction with various biological pathways. Notably, it has shown potential as an inhibitor of certain kinases involved in cell signaling pathways. For instance, compounds structurally related to this compound have been identified as potent inhibitors of JNK (c-Jun N-terminal kinase) pathways, which are crucial in regulating apoptosis and cellular stress responses .
Antitumor Activity
Recent studies have indicated that derivatives of the thiazolo[5,4-c]pyridine scaffold exhibit significant antitumor properties. For example, compounds with similar structures have demonstrated high cytotoxicity against various cancer cell lines through both 2D and 3D culture systems. The effectiveness was measured using MTS assays and BrdU proliferation assays .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 3D |
| Compound 9 | MRC-5 (Fibroblast) | >20 | 2D |
Antimicrobial Activity
In addition to its antitumor properties, the compound's derivatives have also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing included standard methods such as broth microdilution, which revealed varying degrees of efficacy against strains like Escherichia coli and Staphylococcus aureus .
Case Studies
- Case Study on Antitumor Effects : A study evaluated the effects of a related compound on lung cancer cell lines (A549, HCC827). Results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations .
- Case Study on Kinase Inhibition : Another investigation focused on the inhibition of JNK pathways by thiazolo[5,4-c]pyridine derivatives. X-ray crystallography revealed unique binding modes that enhance their selectivity against specific kinases .
Comparison with Similar Compounds
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
- Substituent : 4-(tert-butyl)benzamide.
- Molecular Formula : C₂₄H₂₈ClN₃OS.
- Average Mass : 442.018 g/mol.
- Compared to the cyano group in the target compound, tert-butyl is electron-donating, which may alter electronic interactions with target receptors.
- Relevance : This analog highlights the impact of hydrophobic substituents on physicochemical properties .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide Hydrochloride
- Substituent : Cyclohexanecarboxamide.
- Key Differences: Replaces the aromatic benzamide with a conformationally flexible cyclohexane ring. The absence of a para-substituent (e.g., cyano or tert-butyl) simplifies the electronic profile.
- Commercial Availability : Supplied by Shenzhen Hygieia Biotech Co., Ltd., indicating its use as a research intermediate .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide Hydrochloride
- Substituent : 2-(4-fluorophenyl)acetamide.
- Key Differences :
- The acetamide linker introduces additional flexibility compared to the rigid benzamide in the target compound.
- The 4-fluoro group on the phenyl ring is mildly electron-withdrawing and may enhance metabolic stability via reduced oxidative metabolism.
- Commercial Availability : Supplied by Service Chemical Inc. (Germany), suggesting its utility in medicinal chemistry optimization .
Data Table: Structural and Molecular Comparison
| Compound Name | Substituent | Molecular Formula | Average Mass (g/mol) | Key Substituent Property |
|---|---|---|---|---|
| Target: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride | 4-cyanobenzamide | (Inferred*) | (Inferred*) | Electron-withdrawing (CN) |
| Analog 1: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride | 4-(tert-butyl)benzamide | C₂₄H₂₈ClN₃OS | 442.018 | Hydrophobic, electron-donating |
| Analog 2: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride | Cyclohexanecarboxamide | (Not provided) | (Not provided) | Flexible, non-aromatic |
| Analog 3: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride | 2-(4-fluorophenyl)acetamide | (Not provided) | (Not provided) | Flexible, halogenated |
*Inferred target molecular formula: ~C₂₁H₁₉ClN₄OS (exact mass requires experimental validation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
